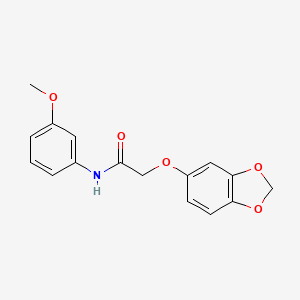
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide, also known as MDMA or Ecstasy, is a psychoactive drug that has been widely used for recreational purposes. However, it has also gained attention as a potential therapeutic agent due to its effects on mood, anxiety, and social behavior. In
作用机制
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide acts on multiple neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. It increases the release of serotonin, which is associated with mood regulation, social behavior, and empathy. It also increases the release of dopamine, which is associated with reward and pleasure. These effects contribute to the euphoric and empathogenic effects of 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide can have both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. Long-term effects may include changes in brain structure and function, as well as potential neurotoxicity and cognitive impairment. However, the extent and duration of these effects are not fully understood and require further research.
实验室实验的优点和局限性
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide has advantages and limitations for use in laboratory experiments. Its effects on neurotransmitter systems make it a useful tool for studying the neurobiology of mood, social behavior, and addiction. However, its potential neurotoxicity and cognitive impairment must be taken into consideration when designing experiments, and proper safety protocols must be followed.
未来方向
Future research on 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide should focus on further understanding its therapeutic potential, as well as its potential risks and limitations. This includes studying its effects on different mental health conditions, as well as its long-term effects on brain structure and function. Additionally, research should explore alternative synthesis methods that are safer and more sustainable, as well as the development of new therapeutic agents based on the structure and mechanism of 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide.
Conclusion:
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide is a psychoactive drug with potential therapeutic effects on mental health conditions, including PTSD, anxiety, and depression. Its mechanism of action on neurotransmitter systems in the brain contributes to its euphoric and empathogenic effects. However, its potential risks and limitations must be taken into consideration when studying its effects in laboratory experiments. Further research is needed to fully understand the therapeutic potential of 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide and to explore alternative synthesis methods and new therapeutic agents based on its structure and mechanism.
合成方法
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with aluminum amalgam and hydrochloric acid to form 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide. This process requires specialized equipment and is illegal in most countries.
科学研究应用
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. It has also been used in couples therapy to improve communication and intimacy. 2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide has shown promise in reducing symptoms of PTSD and anxiety in clinical trials, but further research is needed to fully understand its therapeutic potential.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-4-2-3-11(7-12)17-16(18)9-20-13-5-6-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWSAXIISISIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


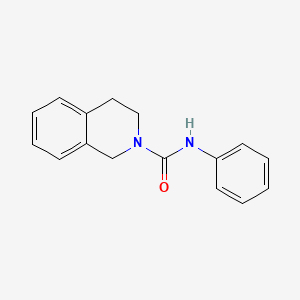
![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)
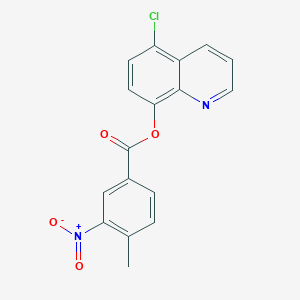
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)
![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)
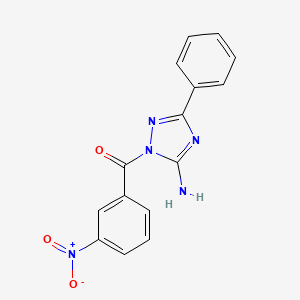
![2-[(carboxymethyl)thio]-5-iodobenzoic acid](/img/structure/B5843875.png)

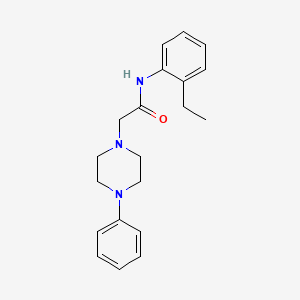
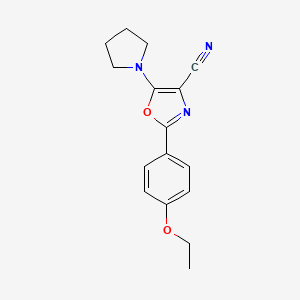
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)
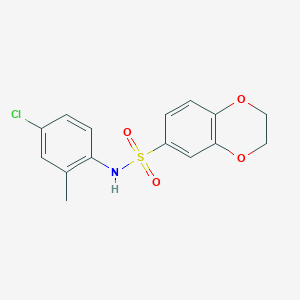
![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)